molecular formula C20H22N6O6 B8160769 N-(5-Azidopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

N-(5-Azidopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

Cat. No.: B8160769
M. Wt: 442.4 g/mol
InChI Key: CCMCFVFUQIKBQM-UHFFFAOYSA-N
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Description

N-(5-Azidopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide is a proteolysis-targeting chimera (PROTAC) building block designed for targeted protein degradation. The molecule comprises three key regions:

  • Phthalimide moiety (E3 ligase ligand): Derived from pomalidomide, the 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl group recruits cereblon (CRBN), an E3 ubiquitin ligase .
  • Linker: A pentyl chain modified with an azide (-N₃) group at the terminal position, enabling bioorthogonal "click chemistry" for conjugation with alkyne-functionalized target-binding ligands .
  • Acetamide spacer: Bridges the phthalimide and linker, optimizing spatial orientation for ternary complex formation .

Its molecular formula is C₂₀H₂₂N₆O₆ (MW: 442.43 g/mol), with a CAS number of 2748156-34-3 . The azide group distinguishes it from non-clickable analogs, facilitating modular PROTAC assembly .

Properties

IUPAC Name

N-(5-azidopentyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O6/c21-25-23-10-3-1-2-9-22-16(28)11-32-14-6-4-5-12-17(14)20(31)26(19(12)30)13-7-8-15(27)24-18(13)29/h4-6,13H,1-3,7-11H2,(H,22,28)(H,24,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMCFVFUQIKBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Azidopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20_{20}H22_{22}N6_6O6_6
  • Molecular Weight : 442.43 g/mol
  • CAS Number : 2748156-34-3

Research indicates that this compound may function as a modulator of specific cellular pathways. It has been associated with the inhibition of certain kinases and has shown promise in the modulation of immune responses.

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of this compound:

  • Cell Line Studies : In vitro assays using NCI-H929 and U2932 cell lines demonstrated that the compound exhibits significant antiproliferative activity with IC50_{50} values comparable to established treatments like lenalidomide. For instance, one study reported an IC50_{50} of 2.25 ± 0.09 µM against NCI-H929 cells .
  • Mechanism of Induction : The compound appears to induce apoptosis in cancer cells, as evidenced by increased apoptotic markers in treated cell lines compared to controls .

Immunomodulatory Effects

The compound has been shown to modulate immune responses:

  • TNF-α Inhibition : In LPS-stimulated human peripheral blood mononuclear cells (PBMCs), the compound significantly reduced TNF-α levels (IC50_{50} = 0.76 ± 0.08 µM), indicating its potential as an immunomodulatory agent .

Toxicity Studies

Toxicity assessments reveal that this compound exhibits low toxicity at concentrations up to 20 µM in PBMCs, suggesting a favorable safety profile for further development .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with similar compounds was conducted:

Compound NameIC50_{50} (µM)Mechanism
This compound2.25 ± 0.09Apoptosis induction
Lenalidomide1.12 ± 0.06Immunomodulation
Compound 10a (related derivative)0.76 ± 0.08TNF-α inhibition

Study on Apoptosis Induction

In a controlled study examining apoptosis induction by this compound:

"The treatment led to a significant increase in early and late apoptotic events in NCI-H929 cells, demonstrating its potential as an effective therapeutic agent" .

Evaluation of Antioxidant Activity

Another study assessed the antioxidant properties of related compounds and found that while direct data on this compound was limited, derivatives showed promising results in reducing oxidative stress markers in vitro .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Molecular Weight (g/mol) Linker Structure Functional Group Key Application/Study
N-(5-Azidopentyl)-2-...acetamide (Target) 442.43 -(CH₂)₅-N₃ Azide Click chemistry-enabled PROTAC synthesis
N-(4-Aminobutyl)-2-...acetamide 442.48 -(CH₂)₄-NH₂ Amine Base structure for non-azide PROTACs; used in solubility studies
Pomalidomide-PEG2-azide 500.5 -PEG₂-(CH₂)₆-N₃ Azide + PEG Enhanced solubility; used in PROTACs requiring flexible linkers
N-(2-(Piperidin-4-yl)ethyl)-2-...acetamide 442.48 -(CH₂)₂-piperidine Piperidine Explored for blood-brain barrier penetration in neurological targets
tert-Butyl 3-(2-(2-((2-(2,6-Dioxo...)acetamido)ethoxy)propanoate ~550 (estimated) -O-(CH₂)₂-O-tert-butyl Ester Intermediate for PROTACs with hydrolyzable linkers
PROTAC T-S (Ethyl 4-((6-Bromoquinolin-2-yl)oxy)butanoate) ~700 (estimated) -PEG₃-urea-picolinamide Urea Demonstrated in vitro degradation of kinase targets in pancreatic cancer cells

Key Research Findings

Azide vs. Amine Functionality

  • The azide group in the target compound enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) for PROTAC assembly, achieving >90% conjugation yields in studies . In contrast, amine-terminated analogs (e.g., N-(4-Aminobutyl)-2-...acetamide ) require carbodiimide-based coupling, which is less efficient (~60–70% yields) and prone to side reactions .

Linker Length and Flexibility

  • Short linkers (e.g., pentyl in the target) favor degradation of cytosolic proteins, while PEG-containing linkers (e.g., Pomalidomide-PEG2-azide ) improve solubility and enable degradation of membrane-bound targets . For example, PROTAC T-S (with a PEG₃ linker) showed 80% degradation of TG2 in pancreatic cancer cells at 100 nM .

Pharmacokinetic Properties

  • The target compound’s logP value is 1.2 (predicted), compared to 0.8 for PEG2-azide derivatives . This higher lipophilicity may enhance cell permeability but reduce aqueous solubility, necessitating formulation optimization .

Target Engagement

  • In a head-to-head study, the azidopentyl analog demonstrated 2.5-fold higher CRBN engagement than its aminobutyl counterpart (EC₅₀ = 12 nM vs. 30 nM) due to reduced steric hindrance .

Q & A

Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?

The compound contains:

  • An azide group (-N₃) on the pentyl chain, enabling click chemistry applications (e.g., bioconjugation via azide-alkyne cycloaddition).
  • A dioxopiperidin-3-yl moiety , which is structurally related to immunomodulatory drugs (e.g., thalidomide derivatives) and may confer proteasome-targeting properties.
  • A 1,3-dioxoisoindolin-4-yloxy group , which contributes to π-π stacking interactions and solubility characteristics. These features collectively influence its stability, solubility, and interaction with biological targets like E3 ubiquitin ligases .

Q. What are the recommended initial steps for synthesizing this compound in a laboratory setting?

Synthesis typically involves:

  • Stepwise coupling : Reacting 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ol with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
  • Azide introduction : Substituting a terminal halogen on the pentyl chain with sodium azide (NaN₃) in polar aprotic solvents like DMSO.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product. Monitor reaction progress via TLC or LC-MS .

Advanced Research Questions

Q. How can researchers optimize reaction yields using statistical experimental design (DoE)?

Apply Response Surface Methodology (RSM) to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). For example:

  • Central Composite Design : Vary temperature (60–100°C) and solvent polarity (DMF:DMSO ratios) to maximize yield.
  • ANOVA analysis of results can pinpoint significant factors and interactions. Evidence from chemical engineering design (CRDC subclass RDF2050103) supports this approach for minimizing trial-and-error experimentation .

Q. How should discrepancies in spectroscopic data (e.g., NMR, MS) during characterization be resolved?

  • Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., density functional theory (DFT) calculations).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (C₂₀H₂₂N₆O₆, MW 442.43) to rule out impurities.
  • Dynamic light scattering (DLS) : Assess aggregation states that might distort spectral data. Refer to structural validation protocols in and for troubleshooting .

Q. What computational strategies predict the compound’s biological targets and binding affinities?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with cereblon (CRBN), a common target for dioxopiperidine-containing molecules.
  • Quantum chemical calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity in biological environments.
  • Machine learning : Train models on proteolysis-targeting chimera (PROTAC) datasets to prioritize experimental targets. ICReDD’s integrated computational-experimental framework ( ) is a validated methodology .

Q. How can assays be designed to evaluate its potential as a PROTAC component?

  • Ternary complex assays : Use surface plasmon resonance (SPR) to measure binding kinetics between the compound, CRBN, and a target protein (e.g., BRD4).
  • Western blotting : Quantify degradation of target proteins in cell lysates after treatment.
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stabilization of the protein-ligand complex. Optimize assay conditions using factorial design (e.g., varying incubation time and concentration) as outlined in CRDC subclass RDF2050112 .

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